molecular formula C14H15N3O B13020198 2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B13020198
M. Wt: 241.29 g/mol
InChI Key: MMXYLEIHYUTJGA-UHFFFAOYSA-N
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Description

2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is a chemical scaffold of significant interest in medicinal chemistry and oncology research. This compound features a tetrahydropyrido[3,4-d]pyrimidine core, a privileged structure in the design of potent and selective kinase inhibitors. This core structure is recognized as a bioisostere of purine, allowing it to compete with ATP for binding in the catalytic cleft of various protein kinases, a validated target for anticancer therapeutics . Scientific literature has demonstrated that derivatives based on the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine structure exhibit potent inhibitory activity against a range of critical kinase targets. For instance, closely related analogues have been discovered as novel, selective inhibitors of the Axl receptor tyrosine kinase, which is implicated in cancer cell proliferation, survival, and metastasis . Other research has identified similar compounds as potent inhibitors of Erk2, a key kinase in the MAPK signaling pathway that is often dysregulated in cancers . The structural motif is also frequently explored in the synthesis of compounds targeting vascular endothelial growth factor receptors (VEGFR-2) and the epidermal growth factor receptor (EGFR), both wild-type and mutant forms like EGFRT790M . The incorporation of the p-tolyl substituent in this compound provides a hydrophobic moiety that can be optimized to enhance binding affinity and selectivity within the hydrophobic regions of kinase domains. Researchers can utilize this compound as a key intermediate or a precursor for further chemical elaboration to develop novel therapeutic agents, to study kinase signaling pathways, and to investigate mechanisms of action in cellular and enzymatic assays.

Properties

IUPAC Name

2-(4-methylphenyl)-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-9-2-4-10(5-3-9)13-16-12-8-15-7-6-11(12)14(18)17-13/h2-5,15H,6-8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXYLEIHYUTJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CCNC3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid to produce an intermediate, which is then reacted with thiosemicarbazide to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. This compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The pyrido[3,4-d]pyrimidin-4(3H)-one scaffold permits diverse substitutions, significantly altering pharmacological profiles. Key analogues include:

Compound Name Substituent Position R-Group EC50 (nM) Molecular Weight CAS Number Reference
2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one 2 p-Tolyl 50–14,000 267.32 Not explicitly provided
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one 6 Benzyl N/A 241.30 109229-22-3
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one 7 Benzyl N/A 241.30 62458-96-2
8-(Thiazol-4-yl) derivative 8 Thiazole N/A 316.38 Not provided
2-((4-Phenylbutyl)amino) derivative 2 4-Phenylbutylamino N/A 325.84 2205384-30-9

Key Observations :

  • Positional Effects : Substitution at the 2-position (e.g., p-tolyl) is critical for GPR119 activity, while 6- or 7-benzyl analogues (pyrido[4,3-d] and [3,4-d] cores) lack reported receptor modulation data but are structurally relevant for SAR studies .
  • Heterocyclic Modifications : 8-Substituted derivatives (e.g., thiazole or pyrazole) exhibit synthetic versatility but require further biological evaluation .
Pharmacological Activity
  • GPR119 Modulation : The 2-(p-tolyl) derivative demonstrates broad EC50 variability (50–14,000 nM), likely due to substituent electronic and steric effects . In contrast, 8-(1-methylpyrazol-3-yl) and 8-(4-chlorobenzylpiperidinyl) analogues (e.g., 53a ) are optimized for cellular permeability but lack explicit GPR119 data .
Physicochemical Properties
  • Solubility : The 2-(p-tolyl) derivative’s solubility is influenced by its aromatic substituent, whereas 8-(piperazinylmethyl) analogues (e.g., 44g ) show improved aqueous solubility due to polar groups .
  • Stability : Hydrochloride salts (e.g., 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride) enhance crystallinity and storage stability .

Biological Activity

2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that combines pyridine and pyrimidine functionalities, which may contribute to its diverse pharmacological properties.

The compound's molecular formula is C15H16N4OC_{15}H_{16}N_{4}O, and it features a tetrahydropyrido ring fused with a pyrimidine moiety. The presence of the p-tolyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that this compound inhibits cell proliferation in liver (HepG2) and prostate (PC-3) cancer cells with IC50 values indicating potent activity:

Cell Line IC50 (µM)
HepG22.15
PC-33.12

These findings suggest that the compound may induce apoptosis through mechanisms involving cell cycle arrest and modulation of key signaling pathways such as the VEGFR-2 and AKT pathways .

The mechanism underlying the anticancer activity of this compound appears to involve:

  • Kinase Inhibition : The compound has been identified as a potent inhibitor of specific kinases involved in tumor growth and survival.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of caspase-3 activation, a hallmark of apoptosis.
  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment results in significant accumulation of cells in the S phase, indicating disruption of normal cell cycle progression.

Case Studies

Several case studies have documented the biological activities associated with this compound:

  • Study on HepG2 Cells : In a controlled study, HepG2 cells treated with varying concentrations of this compound exhibited a dose-dependent decrease in viability. The study concluded that the compound effectively triggers apoptosis through mitochondrial pathways.
  • Prostate Cancer Research : Another investigation focused on PC-3 cells highlighted the compound's ability to inhibit cell migration and invasion capabilities while promoting apoptotic cell death. The results were corroborated by molecular docking studies that suggested strong binding affinity to target proteins involved in cancer progression.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound Biological Activity
5-Cyano-2-(p-tolyl)tetrazolium chlorideAntiproliferative effects
Di-p-toluoyl-D-tartaric acidInhibitory effects on enzyme activity
2-Amino-6-nitro-5-(p-tolyl)tetrahydropyridineModerate cytotoxicity against various lines

This comparison illustrates that while other compounds exhibit biological activity, this compound demonstrates superior potency in specific cancer models.

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